Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
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Overview
Description
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a chemical compound with the molecular formula C12H11ClN2O2S3 and a molecular weight of 346.879 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and antifungal agent.
Mechanism of Action
The mechanism of action of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can be compared with other similar compounds, such as:
- Methyl ({5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
- Methyl ({5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
- Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
These compounds share similar structures but differ in the substituents on the benzyl group, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorobenzyl substitution, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C12H11ClN2O2S3 |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
CPUHGNDDKKRFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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